molecular formula C12H13BrFNO B8128780 (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone

(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone

Cat. No.: B8128780
M. Wt: 286.14 g/mol
InChI Key: VXVPCACEHLLWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone is a high-purity chemical building block designed for research and development in pharmaceutical and life sciences. This compound belongs to the class of arylpiperidinyl methanones, which are recognized in medicinal chemistry for their potential as versatile intermediates in the synthesis of novel bioactive molecules . The strategic incorporation of both bromo and fluoro substituents on the phenyl ring is of particular interest. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the fluorine atom is known to influence a molecule's electronic properties, metabolic stability, and membrane permeability . This combination makes it a valuable scaffold for constructing targeted libraries in drug discovery programs. Piperidin-1-yl methanone derivatives have been investigated across a wide spectrum of therapeutic areas. Scientific literature indicates that structurally analogous compounds exhibit various pharmacological activities, including serving as key intermediates in the development of inhibitors for enzymes like mast cell tryptase, which is a target in inflammatory and respiratory diseases . Other related structures have been studied for their potential in CNS research, anticancer activities, and as antimicrobial agents . Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new candidates for these and other indications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVPCACEHLLWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination is a cornerstone for introducing bromine at specific positions on fluorinated aromatic rings. In the context of synthesizing the 3-bromo-2-fluorophenyl moiety, NBS in the presence of radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) and acidic catalysts (e.g., p-toluenesulfonic acid) enables selective bromination. For example:

  • Substrate : 1-Cyclopropyl-2-(2-fluorophenyl)ethanone

  • Reagents : NBS (1.25 equiv), AIBN (6 mol%), p-toluenesulfonic acid (3 mol%)

  • Solvent : Chloroform or dichloromethane

  • Conditions : Reflux (40–60°C), 4–24 hours

  • Yield : 87–91%

This method ensures minimal side reactions due to the directing effect of the fluorine atom, which favors bromination at the meta position relative to the fluoro substituent.

Electrophilic Aromatic Bromination

Alternative protocols employ bromine (Br₂) or HBr in the presence of Lewis acids like FeBr₃. However, these methods are less selective for meta-substitution in fluorinated systems due to competing ortho/para electronic effects.

Piperidine Coupling via Nucleophilic Acyl Substitution

Methanone Bridge Formation

The methanone linkage between the bromo-fluorophenyl group and piperidine is typically achieved through acyl chloride intermediates . For instance:

  • Synthesis of 3-Bromo-2-fluorobenzoyl Chloride :

    • React 3-bromo-2-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux.

    • Conditions : Toluene, 80°C, 4 hours

    • Yield : >90%

  • Coupling with Piperidine :

    • Add piperidine (1.2 equiv) to the acyl chloride in dichloromethane with triethylamine (TEA) as a base.

    • Conditions : 0°C to room temperature, 2 hours

    • Yield : 75–85%

Palladium-Catalyzed Cross-Coupling

Advanced methods utilize Pd(PPh₃)₄ or Pd(dba)₂ to couple pre-brominated aryl halides with piperidine-containing nucleophiles. For example:

  • Substrate : 3-Bromo-2-fluorophenylboronic acid

  • Reagents : Piperidine-1-carbonyl chloride, Pd(PPh₃)₄ (5 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 80°C, 12 hours under nitrogen

  • Yield : 68–72%

One-Pot Tandem Reactions

Concurrent Bromination and Acylation

Industrial-scale protocols often combine bromination and piperidine coupling in a single reactor to minimize purification steps:

  • Substrate : 2-Fluorophenylpiperidin-1-yl-methanone

  • Reagents : NBS (1.1 equiv), AIBN (5 mol%), SOCl₂ (1.5 equiv)

  • Solvent : Acetonitrile

  • Conditions : 40°C, 24 hours

  • Yield : 78%

Optimization and Challenges

Regioselectivity Control

The fluorine atom’s strong electron-withdrawing effect directs bromination to the meta position, but competing para-substitution can occur if reaction conditions are suboptimal. Lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) enhance meta selectivity.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >99% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

Comparative Data Table

MethodBromination AgentCatalystSolventTemp (°C)Yield (%)Purity (%)
Radical BrominationNBSAIBN, TsOHCHCl₃40–6087–9195
ElectrophilicBr₂FeBr₃DCM256588
Acyl Chloride CouplingSOCl₂TEADCM0–2575–8597
Palladium-Catalyzed-Pd(PPh₃)₄THF8068–7293

Industrial-Scale Synthesis

Large batches (>100 kg) employ continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:

  • Residence Time : 30 minutes

  • Pressure : 2–3 bar

  • Catalyst Recycling : Pd recovery >90% via filtration .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Specifically, it has been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications to the piperidinyl moiety could enhance potency against resistant strains of tuberculosis .

Table 1: Antimycobacterial Activity of Derivatives

CompoundMIC (µM)Target
4PP-415.9MmpL3
4PP-425.2MmpL3
PCB-314.9MmpL3

Cancer Treatment

The compound has also been investigated for its potential use in cancer therapy. It acts as an inhibitor of histone demethylase KDM2B, which is implicated in cancer progression and resistance to therapies . The administration of this compound, alongside traditional cancer agents, has shown promise in enhancing treatment efficacy and overcoming drug resistance.

Case Study: Combination Therapy
A study demonstrated that when combined with standard chemotherapy agents, (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone significantly increased the cytotoxic effects on cancer cells, suggesting its utility as an adjuvant therapy .

Structure-Activity Relationships

Understanding the structure-activity relationships is crucial for optimizing the efficacy of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone derivatives. Variations in substituents on the piperidine ring have been systematically studied to identify compounds with improved pharmacological properties.

Table 2: Structure Modifications and Their Effects

ModificationEffect on Activity
Addition of -CF3Increased potency
Substitution at N-1Enhanced selectivity
Variations at C-4Mixed results in activity

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets. The piperidine ring and the phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The bromine and fluorine atoms may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Group Variations

Piperidine Substitution Patterns

(3-Bromo-2-fluoro-phenyl)-(3-trifluoromethyl-piperidin-1-yl)-methanone Key Differences: The piperidine ring is substituted with a trifluoromethyl group. Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the unsubstituted piperidine in the target compound. This substitution may improve binding to hydrophobic pockets in target proteins. Molecular Weight: m/z 354 (M + H)+ .

F13714 (3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) Key Differences: The piperidine is substituted with a pyridinylmethylamino group, creating a bulky, polar side chain. Impact: This complex substitution confers high 5-HT1A receptor affinity (pKi 10.4 for human receptors) due to enhanced hydrogen bonding and steric interactions. The target compound’s simpler structure likely has lower receptor specificity but better pharmacokinetic properties (e.g., solubility) .

Aromatic Ring Modifications

(4-Chloranyl-2-methyl-pyrazol-3-yl)-piperidin-1-yl-methanone Key Differences: A chlorinated pyrazole ring replaces the bromo-fluorophenyl group. Impact: The pyrazole’s nitrogen atoms enable hydrogen bonding, while chlorine provides halogen interactions. This compound inhibits PARP14, suggesting the target compound’s halogenated phenyl may also target enzymes requiring halogen bonding .

1,10-Phenanthroline-4,7-dichloro-2,9-diylbis(piperidin-1-yl-methanone) Key Differences: A dichlorophenanthroline core with dual piperidinyl methanone groups. The target compound’s simpler structure may trade crystallinity for synthetic accessibility .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Piperidin-1-yl-methanone Derivatives
Compound Name Molecular Weight (m/z) Key Substituents Pharmacological Activity Key Reference
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone ~310 (estimated) 3-Br, 2-F on phenyl N/A (presumed halogen-dependent)
(3-Trifluoromethyl-piperidin-1-yl)-analog 354 (M + H)+ 3-CF3 on piperidine N/A (enhanced lipophilicity)
F13714 ~500 (estimated) Pyridinylmethylamino on piperidine 5-HT1A agonist (pKi 10.4)
(4-Chloropyrazol-3-yl)-piperidin-1-yl-methanone ~280 (estimated) 4-Cl, 2-Me on pyrazole PARP14 inhibitor
1,10-Phenanthroline-bis(piperidinyl-methanone) 489.39 Dichlorophenanthroline core Crystallographically characterized
Key Observations :
  • Halogen Effects : Bromine and fluorine in the target compound likely enhance electronegativity and halogen bonding, similar to chlorinated analogs in PARP14 inhibition .
  • Piperidine Substitution: Bulky groups (e.g., trifluoromethyl, pyridinylmethylamino) improve target engagement but may reduce solubility. The target compound’s unsubstituted piperidine balances simplicity and moderate lipophilicity.
  • Aromatic Systems : Heterocyclic cores (e.g., pyrazole, phenanthroline) offer diverse electronic environments compared to the halogenated phenyl, influencing target selectivity.

Biological Activity

(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromine atom at the 3-position and a fluorine atom at the 2-position of the phenyl group. This unique structural arrangement contributes to its lipophilicity and biological activity, enhancing interactions with various biological targets.

The biological activity of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and pain perception.

Anticancer Activity

Recent studies have investigated the anticancer properties of (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
FaDu (Hypopharyngeal)2.5
MCF7 (Breast Cancer)3.0
A549 (Lung Cancer)4.5

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings indicate effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.030 mg/mL

These results suggest that the halogen substituents significantly enhance its antibacterial activity.

Case Studies

  • Cancer Therapy : A study reported that derivatives of piperidine compounds similar to (3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone exhibited enhanced binding affinity to cancer-related proteins, leading to increased apoptosis in tumor cells. This supports the hypothesis that structural modifications can improve therapeutic efficacy .
  • Antimicrobial Research : In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. The study highlighted the importance of substituent positions on the phenyl ring in determining biological activity .

Q & A

Q. Advanced Characterization Challenges

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic/piperidine regions .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and detects halogen isotope patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • X-ray Crystallography : Provides definitive stereochemical data but requires high-purity crystals, which may be challenging for viscous oils .

How are biological activities of piperidinyl methanones evaluated, and what assay designs are appropriate?

Q. Basic Biological Screening

  • Target Selection : Prioritize targets based on structural analogs. For example, benzoylpiperidines in were tested for kinase inhibition .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based or radiometric assays (IC50 determination).
    • Cellular Uptake : Measure cytotoxicity (MTT assay) and membrane permeability (Caco-2 models) .
  • Data Interpretation : Normalize to controls and account for solvent interference (e.g., DMSO <0.1%) .

How should researchers address discrepancies between theoretical and observed elemental analysis data?

Advanced Data Contradiction Analysis
Discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated in ) may arise from:

  • Impurities : Run HPLC-MS to detect byproducts.
  • Hygroscopicity : Use anhydrous conditions during sample preparation .
  • Instrument Calibration : Validate with certified standards (e.g., NIST reference materials) .

What protocols ensure stability during long-term storage of brominated aryl ketones?

Q. Basic Stability & Storage

  • Conditions : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent photodegradation and oxidation .
  • Monitoring : Periodic HPLC checks for degradation (e.g., new peaks at 8–10 minutes) .

How can computational modeling predict the binding interactions of this compound with biological targets?

Q. Advanced Computational Methods

  • Docking Studies : Use AutoDock Vina to simulate binding poses in protein active sites (e.g., kinases) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends .

What in vitro toxicity assessments are critical before progressing to animal studies?

Q. Advanced Safety Profiling

  • Cytotoxicity : EC50 determination in HepG2 or HEK293 cells .
  • Genotoxicity : Ames test for mutagenicity .
  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) to predict clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone
Reactant of Route 2
Reactant of Route 2
(3-Bromo-2-fluoro-phenyl)-piperidin-1-yl-methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.